3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile
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Overview
Description
3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3N. It is characterized by the presence of a bromine atom, a trifluoroethyl group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile typically involves the bromination of 5-(2,2,2-trifluoroethyl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or mild heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromine atom.
Oxidation: Benzoic acid derivatives with trifluoroethyl and nitrile groups.
Reduction: Benzylamines with trifluoroethyl groups.
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study the interactions of trifluoroethyl-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(trifluoromethyl)benzonitrile
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- 3-Bromo-4,5-diaminobenzotrifluoride
Uniqueness
3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of both a trifluoroethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development and other applications .
Properties
Molecular Formula |
C9H5BrF3N |
---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3H,4H2 |
InChI Key |
ZYRQGKMIRORASX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CC(F)(F)F |
Origin of Product |
United States |
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